N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide

Purity Quality Control Benzothiazole-Azetidine

N-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide is a synthetic benzothiazole-azetidine-benzamide hybrid (C19H17N3O3S; MW 367.42) supplied at ≥95% purity. The compound integrates a benzothiazole moiety—associated with broad bioactivity including antimicrobial and anticancer effects —with a strained azetidine ring known to modulate pharmacokinetic properties.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 1795410-04-6
Cat. No. B2617186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide
CAS1795410-04-6
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESC1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H17N3O3S/c23-17(10-20-18(24)13-6-2-1-3-7-13)22-11-14(12-22)25-19-21-15-8-4-5-9-16(15)26-19/h1-9,14H,10-12H2,(H,20,24)
InChIKeyHHQLCLJIZXGQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide (CAS 1795410-04-6): Procurement-Relevant Baseline Profile


N-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide is a synthetic benzothiazole-azetidine-benzamide hybrid (C19H17N3O3S; MW 367.42) supplied at ≥95% purity . The compound integrates a benzothiazole moiety—associated with broad bioactivity including antimicrobial and anticancer effects —with a strained azetidine ring known to modulate pharmacokinetic properties . This dual pharmacophore architecture places it in a class of heterocyclic amides of emerging interest in medicinal chemistry, yet published primary data on this specific chemotype remain extremely scarce.

Benzothiazole-azetidine-benzamide hybrid for exploratory screening
Supplied at ≥95% purity (HPLC/LC-MS) for reproducible stock
Novel chemotype with limited prior evidence; fits hit identification workflows

Why Procuring N-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide Cannot Be Substituted by Generic Benzothiazole or Azetidine Analogs


Close benzothiazole-azetidine analogs (e.g., ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate or 3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide) exhibit marked differences in the nature of the N-substituent on the azetidine ring. The target compound features a distinctive N-(2-oxoethyl)benzamide side chain, which introduces an additional hydrogen-bond donor (benzamide NH) and a flexible amide linker absent in ester or urea analogs . These structural variations are expected to alter target engagement, solubility profile, and metabolic stability compared to other benzothiazole-azetidine hybrids. However, no direct comparative pharmacological data exist for this specific scaffold, and any substitution decision must be guided by the intended screening target and the known structure-activity relationships (SAR) of the benzothiazole-azetidine class .

H-Bond Donor Deficit in Analogs

Ester/urea analogs lack the benzamide NH donor, potentially altering target engagement and binding mode.

Lipophilicity Mismatch

Predicted hydrophilic shift (lower cLogP) may change solubility and non-specific binding compared to lipophilic azetidine derivatives.

Unvalidated Bioactivity

No direct comparator biological data exists; target engagement profiles cannot be assumed interchangeable.

Quantitative Evidence Guide for N-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide – Comparator-Anchored Differentiation


Purity Benchmark Against Closest Azetidine-Linked Benzothiazole Analogs

The target compound is routinely supplied at ≥95% purity (HPLC/LC-MS) . Structurally related benzothiazole-azetidine compounds such as ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate and (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone are also offered at ≥95% purity . This parity in purity ensures batch-to-batch comparability when substituting within the azetidine-benzothiazole class for broad screening.

Purity Benchmark
Class-level inference
Target ≥95%vsAnalog ≥95%
No significant difference
Parity reduces batch noise; no procurement edge over analogs.
Based on vendor datasheets; no orthogonal verification.
Purity Quality Control Benzothiazole-Azetidine

Molecular Weight and Lipophilicity as Surrogate Differentiation Factors

With a molecular weight of 367.42 g/mol and clogP estimated at ~1.8 (ALOGPS 2.1), the target compound sits in a favorable drug-likeness space (MW <500, clogP <5) . The benzamide N-substituent contributes polarity (cLogD ~1.3 at pH 7.4) compared to the more lipophilic o-tolyl analog (MW 380.49, cLogP ~3.5) . Although no direct solubility comparisons are published, the lower cLogP of the target compound predicts improved aqueous solubility relative to the o-tolyl analog, a relevant differentiator for assays requiring higher compound concentrations.

Lipophilicity (cLogP)
Class-level inference
Target cLogP ~1.8vsAnalog cLogP ~3.5
Δ ≈ 1.7 (more hydrophilic)
More hydrophilic profile may favor aqueous assay compatibility.
Predicted only; experimental logP unavailable.
Physicochemical Properties Drug-likeness Benzothiazole-Azetidine

Hydrogen-Bond Donor/Acceptor Profile: Comparative Class Analysis

The target compound features 3 H-bond acceptors (benzothiazole N, amide carbonyl, azetidine O) and 2 H-bond donors (benzamide NH, glycine-like NH) . In contrast, the ester analog ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate has only 2 H-bond acceptors and 0 donors . The additional donor in the target compound is expected to facilitate specific polar interactions with biological targets that cannot be recapitulated by the ester or urea analogs, a structural differentiator essential for medicinal chemistry campaigns seeking selective target engagement.

H-Bond Donor Profile
Class-level inference
Target 2 donorsvsAnalog 0 donors
Δ = 2 donors
Enables polar interactions absent in donor-deficient analogs.
Structural inference; binding not experimentally validated.
Hydrogen Bonding Target Engagement Benzothiazole-Azetidine

Absence of Direct Biological Comparator Data

A comprehensive literature search (PubMed, BindingDB, ChEMBL, Google Scholar) reveals no peer-reviewed IC50, Ki, MIC, or EC50 values for this compound. Consequently, no direct head-to-head biological comparison against any benzothiazole-azetidine analog can be made. The compound currently serves as a novel screening entity; its differential activity can only be inferred from class-level SAR where the benzamide side chain has been associated with enhanced target selectivity in related benzothiazole derivatives [1].

Biological Activity Data
Data to verify
No IC₅₀/Ki/MIC reported
Novel screening entity; target engagement unvalidated.
Literature search as of 2026; exploratory use only.
Biological Activity Data Gap Benzothiazole-Azetidine

Procurement-Relevant Application Scenarios for N-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide Driven by Differential Evidence


Hit Identification in Phenotypic Screening Requiring Hydrogen-Bond Donor Capacity

The two H-bond donors (benzamide NH and amide NH) make this compound suitable for target-based or phenotypic screens where ligand-receptor hydrogen bonding is critical . Analogs lacking these donors (e.g., ethyl esters) would be contra-indicated.

Solubility-Critical Assays (Aqueous-Based Biochemical Screens)

The predicted cLogP of ~1.8 suggests better aqueous solubility than lipophilic benzothiazole-azetidine analogs (e.g., o-tolyl derivative cLogP ~3.5) . This property supports use in biochemical assays requiring higher compound concentrations without DMSO interference.

Structure-Activity Relationship (SAR) Studies on the N-Substituent

The distinctive N-(2-oxoethyl)benzamide side chain is a point of variation not represented in simpler ester or urea analogs. This compound can serve as a key intermediate or comparator in systematic SAR campaigns exploring the effect of the N-substituent on azetidine ring conformation and target engagement .

Exploratory In Silico Docking and Pharmacophore Modeling

Given the absence of in vitro data, in silico docking against benzothiazole-responsive targets (e.g., kinases, GPCRs, amidases) can generate testable hypotheses. The unique combination of benzothiazole, azetidine, and benzamide may yield novel binding modes not observed with simpler analogs .

Application
Selection Property
Validation Focus
Phenotypic/target-based screening requiring H-bond donor
Benzamide NH donor capacity
Polar target engagement assays
Aqueous biochemical assays
Predicted low lipophilicity
Solubility & non-specific binding
N-substituent SAR exploration
Unique N-(2-oxoethyl)benzamide side chain
Conformation-activity relationship
In silico target docking
Benzothiazole-azetidine-benzamide hybrid scaffold
Docking hypotheses for benzothiazole-responsive targets
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